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molecular formula C8H10N2O3 B1581580 2-((2-Nitrophenyl)amino)ethanol CAS No. 4926-55-0

2-((2-Nitrophenyl)amino)ethanol

Cat. No. B1581580
M. Wt: 182.18 g/mol
InChI Key: LFOUYKNCQNVIGI-UHFFFAOYSA-N
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Patent
US05149700

Procedure details

According to the procedure of B. Agai, et al., Tetrahedron, 32, 839, (1976), a solution of 1-chloro-2-nitrobenzene (50.0 g, 0.317 mol) and 2-aminoethanol (116.3 g, 1.904 mol) in nBuOH (400 mL) was heated under reflux for 6 hours. The mixture was concentrated, taken up in H2O, and extracted with ether. The organic phase was washed with brine, dried, and concentrated to give 43.1 g (75%) of an orange solid m.p. 78° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
116.3 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[NH2:11][CH2:12][CH2:13][OH:14]>C(O)CCC>[N+:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:11][CH2:12][CH2:13][OH:14])([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
116.3 g
Type
reactant
Smiles
NCCO
Name
Quantity
400 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic phase was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(NCCO)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 43.1 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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